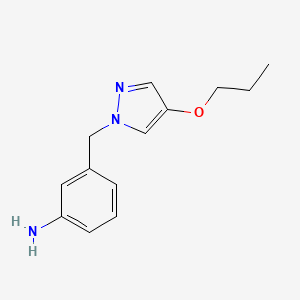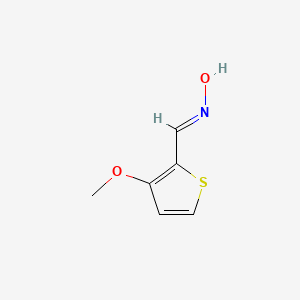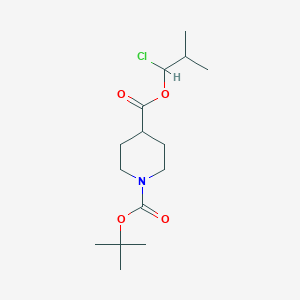
Piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-(1-chloro-2-methyl-propyl) ester
Übersicht
Beschreibung
This compound is a derivative of piperidine, which is a six-membered ring containing nitrogen . It has two ester groups attached to the 1 and 4 positions of the piperidine ring .
Synthesis Analysis
The synthesis of this compound could potentially involve the reaction of Di-tert-butyl dicarbonate and Isonipecotic acid hydrochloride .Molecular Structure Analysis
The molecular formula of this compound is C10H20ClNO2 . It is a complex structure with a piperidine ring and two ester groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Asymmetric Derivatives
Piperidine derivatives have been synthesized through various methods, offering building blocks for a wide range of amines and alkaloids. For instance, Acharya and Clive (2010) demonstrated the asymmetric synthesis of 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine, highlighting the versatility of these compounds as intermediates in organic synthesis Acharya & Clive, 2010.
Biological Activity and Anticancer Potential
Piperidine derivatives have shown promise as anticancer agents. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them for their anticancer potential, revealing some compounds with significant activity Rehman et al., 2018.
Structural and Chemical Properties
The structural and chemical properties of piperidine derivatives are of significant interest. Szafran, Komasa, and Bartoszak-Adamska (2007) characterized 4-Piperidinecarboxylic acid hydrochloride, focusing on its crystal structure and molecular interactions, which are crucial for understanding the reactivity and potential applications of these compounds Szafran, Komasa, & Bartoszak-Adamska, 2007.
Chiral Building Blocks for Alkaloid Synthesis
The synthesis of chiral building blocks for alkaloid synthesis is another critical area of research. Passarella et al. (2009) utilized enantiopure N-Boc piperidine-2-ethanol for synthesizing (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine, showcasing the application of piperidine derivatives in synthesizing complex natural products Passarella et al., 2009.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-O-tert-butyl 4-O-(1-chloro-2-methylpropyl) piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26ClNO4/c1-10(2)12(16)20-13(18)11-6-8-17(9-7-11)14(19)21-15(3,4)5/h10-12H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHNVKBBEBVOQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(OC(=O)C1CCN(CC1)C(=O)OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-(1-chloro-2-methyl-propyl) ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



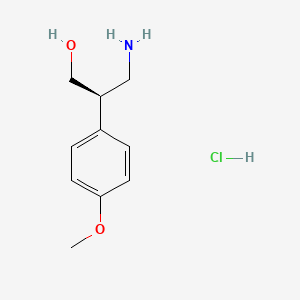
![2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1408394.png)
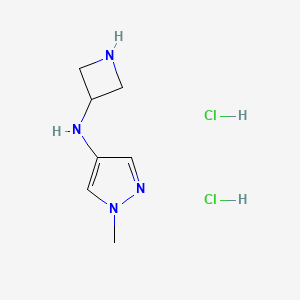
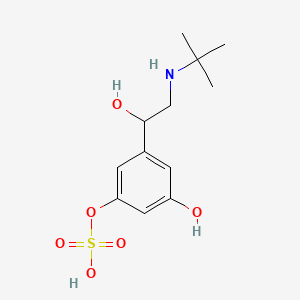
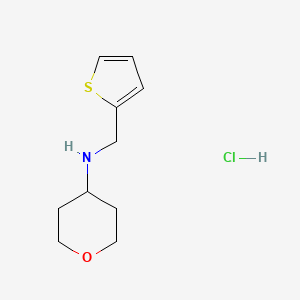
![1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B1408401.png)
![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1408404.png)
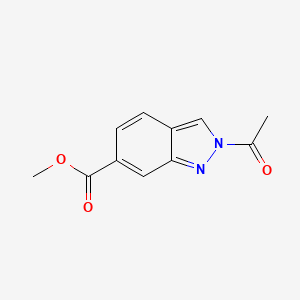
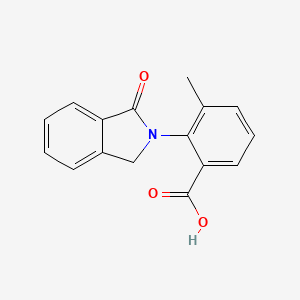
![{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine](/img/structure/B1408409.png)
[(piperidin-4-yl)methyl]amine](/img/structure/B1408410.png)
